1,4-Naphthalenedione, 2-bromo-3-(methylamino)-
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Overview
Description
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- is a derivative of naphthalenedione, a compound known for its diverse biological activities
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- typically involves the bromination of 1,4-naphthoquinone followed by the introduction of a methylamino group. One common synthetic route starts with 1,4-naphthoquinone, which undergoes bromination using bromine in the presence of a suitable solvent. The resulting 2-bromo-1,4-naphthoquinone is then reacted with methylamine to yield 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- .
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the development of dye-sensitized solar cells due to its photosensitizing properties.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-3-(methylamino)- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells, which in turn reduces the activity of antigen-specific CD4+ cells and inhibits the development of Th1 and Th17 cells. This leads to a modulation of the immune response, providing relief from autoimmune conditions .
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-bromo-3-(methylamino)- can be compared with other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Similar in structure but lacks the methylamino group, which imparts different biological activities.
2-Hydroxy-1,4-naphthoquinone: Known for its antimicrobial properties but differs in its mechanism of action.
2-Chloro-1,4-naphthoquinone: Another halogenated derivative with distinct chemical reactivity and applications.
Properties
CAS No. |
91182-56-8 |
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Molecular Formula |
C11H8BrNO2 |
Molecular Weight |
266.09 g/mol |
IUPAC Name |
2-bromo-3-(methylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C11H8BrNO2/c1-13-9-8(12)10(14)6-4-2-3-5-7(6)11(9)15/h2-5,13H,1H3 |
InChI Key |
OXCKULWCKUNSQC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
Origin of Product |
United States |
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